1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide
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Overview
Description
- This compound, also known as 4,6-Dimethyl-2-mercaptopyrimidine , is a yellow solid.
- Its chemical formula is C₆H₈N₂S , and its molecular weight is approximately 140.2 g/mol .
- It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
- The synthesis of this compound involves several steps:
Step 1: Start with as the initial material.
Step 2: Convert the hydroxyl group to a thiol group by reacting with (H₂S).
Step 3: Introduce the pyrimidine ring by reacting the thiol compound with under appropriate conditions.
- Industrial production methods may vary, but these steps provide a general overview .
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug development.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
- The exact mechanism of action is context-dependent and would require specific studies.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, you can compare this compound’s structure, reactivity, and applications with related pyrimidine derivatives.
Remember that this compound’s uniqueness lies in its specific combination of functional groups and its role as an intermediate in various synthetic pathways.
Properties
Molecular Formula |
C17H24N6O |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-(2-pyrazol-1-ylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H24N6O/c1-13-12-14(2)21-17(20-13)22-9-4-15(5-10-22)16(24)18-7-11-23-8-3-6-19-23/h3,6,8,12,15H,4-5,7,9-11H2,1-2H3,(H,18,24) |
InChI Key |
JQQPSYIXWOCZFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCN3C=CC=N3)C |
Origin of Product |
United States |
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